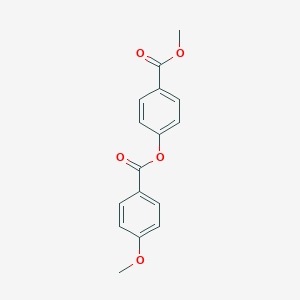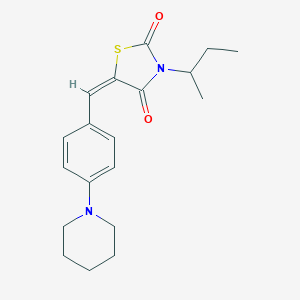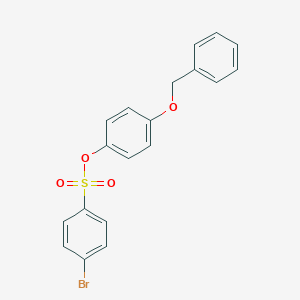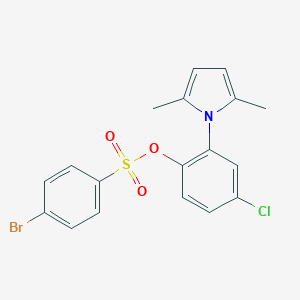
(4-Methoxycarbonylphenyl) 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxycarbonylphenyl) 4-methoxybenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of benzoic acid and is commonly known as methyl 4-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxylate.
Mécanisme D'action
The mechanism of action of (4-Methoxycarbonylphenyl) 4-methoxybenzoate is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. Its anticancer properties are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell proliferation in various cell types. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4-Methoxycarbonylphenyl) 4-methoxybenzoate in lab experiments is its ability to act as a fluorescent probe for the detection of zinc ions. It is also relatively easy to synthesize and has been shown to be relatively non-toxic. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for research on (4-Methoxycarbonylphenyl) 4-methoxybenzoate. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Another area of research is the development of new fluorescent probes based on this compound for the detection of other metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in various applications.
Méthodes De Synthèse
The synthesis of (4-Methoxycarbonylphenyl) 4-methoxybenzoate involves the condensation of 4-methoxyphenylacetic acid with methyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product.
Applications De Recherche Scientifique
(4-Methoxycarbonylphenyl) 4-methoxybenzoate has been studied for its potential applications in various fields of research. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
Propriétés
Numéro CAS |
50649-66-6 |
|---|---|
Formule moléculaire |
C16H14O5 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
(4-methoxycarbonylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C16H14O5/c1-19-13-7-3-12(4-8-13)16(18)21-14-9-5-11(6-10-14)15(17)20-2/h3-10H,1-2H3 |
Clé InChI |
BUOKJXSRLWILAS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)

![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)
![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)

